molecular formula C12H20O4 B3032304 1,8-Dioxacyclotetradecane-2,7-dione CAS No. 13926-69-7

1,8-Dioxacyclotetradecane-2,7-dione

Cat. No.: B3032304
CAS No.: 13926-69-7
M. Wt: 228.28 g/mol
InChI Key: RNQBCZCPNUHWLV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,8-Dioxacyclotetradecane-2,7-dione can be synthesized through various chemical reactions involving its precursor compounds. One common synthetic route involves the reaction of adipic acid (CAS#: 124-04-9) with hexan-1,6-diol (CAS#: 629-11-8) . The reaction typically requires specific conditions such as controlled temperature and the presence of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical processes that ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

1,8-Dioxacyclotetradecane-2,7-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert it into other derivatives with altered chemical properties.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions. For example, oxidation reactions may use oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may involve reducing agents like lithium aluminum hydride .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various carbonyl-containing compounds, while reduction can produce alcohols or other reduced forms .

Scientific Research Applications

1,8-Dioxacyclotetradecane-2,7-dione has a wide range of applications in scientific research:

Properties

IUPAC Name

1,8-dioxacyclotetradecane-2,7-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O4/c13-11-7-3-4-8-12(14)16-10-6-2-1-5-9-15-11/h1-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNQBCZCPNUHWLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCOC(=O)CCCCC(=O)OCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10616398
Record name 1,8-Dioxacyclotetradecane-2,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10616398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13926-69-7
Record name 1,8-Dioxacyclotetradecane-2,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10616398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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